3-Fluoro-4,5-dimethoxyaniline
Description
3-Fluoro-4,5-dimethoxyaniline is an aromatic amine derivative featuring a fluorine atom at the 3-position and methoxy groups at the 4- and 5-positions on the benzene ring. This compound is structurally significant due to the interplay of electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which influence its physicochemical properties and reactivity.
Methoxy groups contribute to solubility in organic solvents and may modulate electronic effects during further functionalization .
Properties
Molecular Formula |
C8H10FNO2 |
|---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
3-fluoro-4,5-dimethoxyaniline |
InChI |
InChI=1S/C8H10FNO2/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4H,10H2,1-2H3 |
InChI Key |
UUQYWMRRXMFWLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)N)F)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Fluoro-4,5-dimethoxyaniline with structurally related halogenated dimethoxyanilines, emphasizing substituent effects, synthesis, and applications.
Substituent Position and Electronic Effects
Key Research Findings
- Electronic Effects : Fluorine’s electronegativity in this compound creates a polarized aromatic system, enhancing reactivity in cross-coupling reactions compared to chloro analogs .
- Steric Hindrance: Adjacent 4,5-dimethoxy groups in the target compound may limit accessibility to the amino group, reducing nucleophilicity relative to 3-Fluoro-4-methoxyaniline .
- Solubility: Methoxy groups improve solubility in organic solvents (e.g., DMSO, ethanol), but fluorine’s lipophilicity may reduce aqueous solubility compared to non-fluorinated analogs .
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